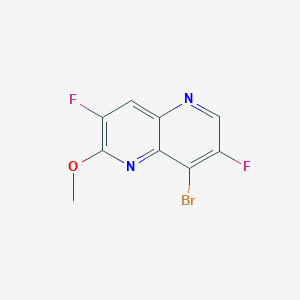

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine

Overview

Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, such as 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, has been achieved through various strategies. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis

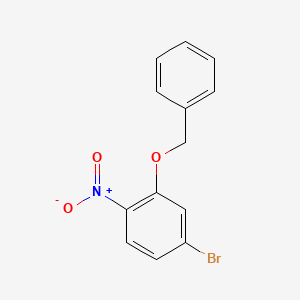

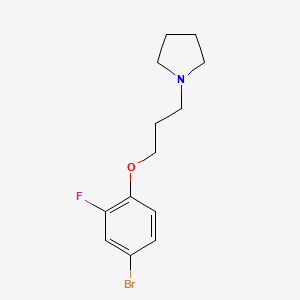

The molecular structure of this compound consists of a naphthyridine core, which is a bicyclic compound containing two fused pyridine rings. This core is substituted at various positions with bromo, difluoro, and methoxy groups.Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications

Synthesis Routes and Building Blocks in Pharmaceutical Chemistry 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine serves as a crucial building block in pharmaceutical chemistry. A notable study illustrates the synthesis of gem-difluorinated 1,6-naphthyridine-5,7-diones, emphasizing the significance of these compounds as novel components in the chemical synthesis of pharmaceuticals. The process involves copper-mediated cross-coupling and subsequent cyclization steps, demonstrating the compound's role in complex chemical syntheses (Piron et al., 2012).

Amination Processes and Structural Investigations The compound undergoes various chemical transformations, including amination, which is pivotal in creating diverse molecular structures. A study re-investigated the amination of a similar naphthyridine derivative, revealing insights into the intricacies of its chemical behavior and the formation of isomeric structures through this process (Haak & Plas, 2010).

Role in Antimalarial Drug Synthesis The chemical structure of this compound is closely related to compounds used in antimalarial drug development. A study on N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from similar naphthyridines, underscores their potential in crafting effective antimalarial agents, highlighting the broader pharmaceutical relevance of such compounds (Barlin & Tan, 1985).

Environmental and Industrial Applications The compound is also pivotal in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). Research into environmentally friendly synthetic methods for such intermediates, like 2-bromo-6-methoxynaphthalene, reflects the compound's significance in eco-conscious pharmaceutical manufacturing, showcasing its role beyond basic chemical research (Xu & He, 2010).

Innovative Synthesis Methods The compound's derivatives are subjects of innovative synthesis methods, such as the one-pot diazotation–fluorodediazoniation reaction, to produce fluoronaphthyridines. This process underscores the adaptability and utility of naphthyridine derivatives in various chemical synthesis scenarios, contributing to the advancement of chemical manufacturing techniques (Abele et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a variety of biological activities . These compounds often interact with biological targets through the formation of metal complexes .

Mode of Action

1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions can lead to changes in the target molecules, potentially influencing their function.

Biochemical Analysis

Biochemical Properties

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding the dosage effects is crucial for determining the optimal therapeutic window for this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZXHLTXGGNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737435 | |

| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943025-91-0 | |

| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

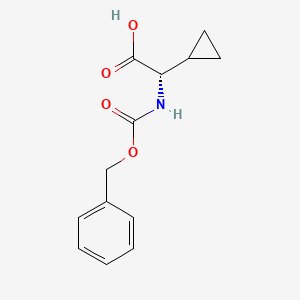

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

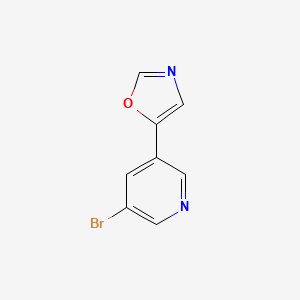

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)